2-(4-Chloro-2-fluorophenyl)ethanol
Description
Chemical Identity: 2-(4-Chloro-2-fluorophenyl)ethanol (CAS: 667461-51-0) is a halogenated aromatic alcohol with the molecular formula C₈H₈ClFO and a molecular weight of 174.60 g/mol . The compound features a fluorophenyl ring substituted with a chlorine atom at the para-position and a fluorine atom at the ortho-position, with a hydroxyl-bearing ethyl chain attached to the aromatic ring.
Properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDFGTHQEZIQHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201303897 | |
| Record name | 4-Chloro-2-fluorobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667461-51-0 | |
| Record name | 4-Chloro-2-fluorobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667461-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-fluorobenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-fluorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-(4-Chloro-2-fluorophenyl)acetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalytic processes. Enzymes such as lipases can be employed to catalyze the reduction of the corresponding ketone or aldehyde to the desired alcohol. This method offers advantages in terms of selectivity and environmental sustainability, as it can be conducted under mild conditions and avoids the use of harsh chemicals .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) in water or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: 2-(4-Chloro-2-fluorophenyl)acetaldehyde or 2-(4-Chloro-2-fluorophenyl)acetone.
Reduction: 2-(4-Chloro-2-fluorophenyl)ethane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chloro-2-fluorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biocatalytic processes.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism by which 2-(4-Chloro-2-fluorophenyl)ethanol exerts its effects depends on its specific application. In biocatalytic processes, the compound acts as a substrate for enzymes, which catalyze its conversion to other products. The molecular targets and pathways involved vary depending on the enzyme and reaction conditions used .
Comparison with Similar Compounds
Structural Analogues and Their Properties
Below is a comparative analysis of 2-(4-Chloro-2-fluorophenyl)ethanol with key analogues, highlighting substituent effects, molecular properties, and applications:
Key Structural and Functional Differences
Substituent Effects: Halogen Placement: The para-chloro and ortho-fluoro substituents in this compound create distinct electronic effects compared to analogues like 2-(4-Fluorophenyl)ethanol (single para-F) or 2-Chloro-2-(4-chloro-phenyl)ethanol (dual Cl). The electron-withdrawing Cl and F groups reduce electron density on the aromatic ring, influencing reactivity in substitution or coupling reactions . Stereochemistry: The (R)-enantiomer of 2-Chloro-1-(4-fluorophenyl)ethanol demonstrates the role of chirality in biological activity, a feature absent in non-chiral analogues like the parent compound .
Physicochemical Properties: Lipophilicity: Compounds with additional halogens (e.g., 2-Chloro-2-(4-chloro-phenyl)ethanol) exhibit higher logP values, enhancing membrane permeability but reducing aqueous solubility . Hydrogen Bonding: The hydroxyl group in ethanol derivatives enables hydrogen bonding, critical for interactions in catalytic systems (e.g., Cu-catalyzed cleavage reactions, as seen in 48b synthesis ).
Catalysis: The ethyl alcohol moiety in this compound facilitates its use in transition-metal-catalyzed reactions, such as the synthesis of formamido derivatives .
Research Findings and Trends
- Catalytic Cleavage: this compound was utilized in a Cu(CF₃SO₃)₂-catalyzed reaction to produce formamido derivatives (57% yield), highlighting its role in C–N bond formation .
- Chiral Synthesis: The (R)-configured analogue (R)-2-Chloro-1-(4-fluorophenyl)ethanol is prioritized in asymmetric synthesis for APIs (Active Pharmaceutical Ingredients) .
- Material Science : Cyclobutane derivatives of the parent compound show promise in designing rigid, thermally stable polymers .
Biological Activity
2-(4-Chloro-2-fluorophenyl)ethanol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological effects, and relevant research findings.
The molecular formula of this compound is C8H8ClF, and it features a chloro and a fluoro substituent on a phenyl ring. This structural configuration is significant as it influences the compound's reactivity and biological interactions.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of compounds related to this compound exhibit notable antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds can be as low as 8 µg/mL, indicating strong antibacterial properties .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| 4-Chloro-2-nitrophenol | 8 | 17.0 ± 0.40 |
| Ciprofloxacin | 4 | - |
| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzoic acid | 3.91 | - |
Anticancer Activity
In vitro studies have assessed the antiproliferative effects of various derivatives against human cancer cell lines, such as HepG2 (liver cancer) and LN-229 (glioblastoma). The IC50 values for these compounds indicate their cytotoxic potential, with some derivatives exhibiting IC50 values as low as 0.77 µM against glioblastoma cells .
Table 2: Anticancer Activity of Selected Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzoic acid | LN-229 | 0.77 |
| N-[(2-nitrophenyl)methylidene]-2,4-dihydroxybenzoic acid | HepG2 | 7.81 |
| N-[(4-chlorophenyl)methylidene]-2,4-dihydroxybenzoic acid | H1563 | 12.39 |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within bacterial and cancer cell pathways. Molecular docking studies suggest that these compounds can bind effectively to DNA gyrase, an essential enzyme for bacterial DNA replication .
Case Studies
-
Antimicrobial Study : A study evaluated the antibacterial properties of various derivatives against clinical isolates of bacteria. The results indicated that modifications in the phenyl ring significantly influenced antibacterial potency.
- Findings : Compounds with nitro substitutions exhibited superior activity compared to those with chloro or fluoro substitutions.
-
Anticancer Evaluation : Another research focused on the antiproliferative effects on different cancer cell lines using the MTT assay.
- Findings : Derivatives showed selective toxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
